Benzenepropanoic acid, alpha-(aminooxy)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Substituted phenylpropanoic acid derivatives, including compounds similar to "Benzenepropanoic acid, alpha-(aminooxy)-, (S)-," have been synthesized as part of research into human PPAR activators. These studies have shown that the stereochemistry of the substituent at the alpha position, the distance between the carboxyl group and the central benzene ring, and the nature of the linking group and substituent at the distal part of the molecule are crucial for the potency and selectivity of PPAR subtype transactivation (Nomura et al., 2003).
Molecular Structure Analysis
The molecular structure of "Benzenepropanoic acid, alpha-(aminooxy)-, (S)-" and related compounds has been analyzed in the context of their interaction with PPARs. The orientation and nature of substituents significantly influence the compound's ability to bind and activate the receptor, with specific configurations leading to subtype-selective activation, particularly for the PPARα subtype (Nomura et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of substituted phenylpropanoic acid derivatives is highlighted by their ability to undergo various reactions that modify their structure and enhance their biological activity. For instance, the introduction of phosphine oxides to the alpha position of amines, as seen in similar compounds, showcases the versatility of these molecules in chemical synthesis and modification (Das & Seidel, 2013).
Scientific Research Applications
PPARalpha Selectivity and Metabolic Syndrome Treatment
PPARalpha Activation : Substituted phenylpropanoic acid derivatives, including Benzenepropanoic acid, alpha-(aminooxy)-, (S)-, have been synthesized for selective activation of human peroxisome proliferator-activated receptor alpha (PPARalpha). These derivatives play a crucial role in metabolic homeostasis, impacting conditions like dyslipidemia, obesity, and diabetes. The stereoselectivity of these compounds contributes significantly to their PPARalpha selectivity and potency (Nomura et al., 2003).
Dual PPARalpha/Delta Agonists : Benzenepropanoic acid derivatives have also been identified as dual agonists for PPARalpha and delta, which is relevant for treating metabolic syndrome. Their structure-activity relationships indicate that the shape and substituents of these compounds are crucial for their transactivation potency (Kasuga et al., 2006).
Pharmaceutical Applications
- Neuropathic Pain Treatment : A study focused on developing prodrugs of hydroxamate-based inhibitors for oral therapy in neuropathic pain found that modifications to benzenepropanoic acid derivatives can enhance their pharmacokinetic properties and efficacy (Rais et al., 2017).
Chemical Synthesis and Pharmacological Research
Aldose Reductase Inhibitors : The synthesis of α-(phenylmethylene)-β-oxo-benzenepropanoic acid derivatives and their evaluation as aldose reductase inhibitors offer potential for diabetic complications treatment (Cheng Mao-sheng, 2006).
Toxicogenomics and PPAR Involvement : Research into toxicogenomic responses to perfluorooctanoic acid in mouse liver highlighted the involvement of PPAR alpha, indicating the significance of benzenepropanoic acid derivatives in studying liver cancer and related diseases (Rosen et al., 2008).
properties
IUPAC Name |
3-(2-aminooxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVPQHIRIGIDLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962839 |
Source
|
Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42990-62-5 |
Source
|
Record name | alpha-Aminooxy-beta-phenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.